N,N-Bis(2-aminoethyl)glycine

Descripción general

Descripción

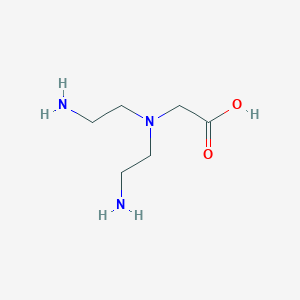

N,N-Bis(2-aminoethyl)glycine is a compound that has garnered significant interest in various scientific fields due to its unique structure and properties. It is a derivative of glycine, where two aminoethyl groups are attached to the nitrogen atom of the glycine backbone. This compound is particularly notable for its role as a backbone in peptide nucleic acids, which are synthetic analogs of DNA and RNA.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-aminoethyl)glycine typically involves the protection of amino groups followed by alkylation and deprotection steps. One common method involves the use of tert-butyloxycarbonyl (Boc) protection for the amino groups. The protected ethylenediamine is then alkylated with a haloacetic acid derivative, such as ethyl bromoacetate. After the alkylation, the Boc groups are removed under acidic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated microwave-assisted coupling of monomers on a peptide synthesizer. This method allows for efficient and rapid production of the compound, which is essential for large-scale applications .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Bis(2-aminoethyl)glycine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

N,N-Bis(2-aminoethyl)glycine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which N,N-Bis(2-aminoethyl)glycine exerts its effects is primarily through its incorporation into peptide nucleic acids. These synthetic analogs mimic the structure of DNA and RNA but have a peptide-like backbone, which provides resistance to enzymatic degradation. The compound interacts with nucleic acids through Watson-Crick base pairing, allowing for the formation of stable duplexes with high binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Aminoethyl)glycine: A simpler analog with only one aminoethyl group attached to the glycine backbone.

N,N-Dimethylglycine: Another derivative of glycine with two methyl groups attached to the nitrogen atom.

N,N-Diethylglycine: Similar to N,N-Dimethylglycine but with ethyl groups instead of methyl groups.

Uniqueness

N,N-Bis(2-aminoethyl)glycine is unique due to its dual aminoethyl groups, which provide additional sites for chemical modification and enhance its binding properties in peptide nucleic acids. This makes it particularly valuable in applications requiring high stability and specificity, such as gene therapy and molecular diagnostics .

Actividad Biológica

N,N-Bis(2-aminoethyl)glycine (AEG) is a significant compound in biochemical research, primarily recognized for its role as a building block in peptide nucleic acids (PNAs). This article delves into the biological activity of AEG, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of glycine characterized by two aminoethyl groups attached to its nitrogen atom. This unique structure allows AEG to participate in various biochemical processes, particularly in the synthesis of PNAs, which are synthetic analogs of DNA and RNA.

The mechanism by which AEG exerts its biological effects is primarily through its incorporation into PNAs. These PNAs mimic the structure of natural nucleic acids but possess a peptide-like backbone that confers resistance to enzymatic degradation. AEG facilitates stable duplex formation with nucleic acids via Watson-Crick base pairing, enhancing binding affinity and specificity .

1. Molecular Biology

AEG is utilized as a critical component in the synthesis of PNAs, which serve as valuable tools in molecular biology for gene targeting and regulation. The incorporation of AEG into PNAs enables researchers to design molecules that can specifically bind to target sequences in DNA or RNA, making them useful for antisense therapy and gene therapy applications .

2. Prebiotic Chemistry

Research indicates that AEG may have played a role in prebiotic chemistry, potentially serving as a precursor to early genetic molecules. Cyanobacteria produce AEG, suggesting its significance in the evolutionary context of life on Earth .

3. Diagnostic Tools

Due to its stability and binding properties, AEG-containing compounds are explored for developing diagnostic tools and biosensors. These applications leverage the compound's ability to form stable complexes with nucleic acids, which can be detected under specific conditions.

Case Study 1: Antisense Therapy

A study demonstrated that PNAs containing AEG effectively downregulated specific gene expressions in neuronal cells. The intrathecal injection of PNA-peptide conjugates into rat brains resulted in reduced receptor activity, showcasing the therapeutic potential of AEG-based compounds in neurological disorders .

Case Study 2: Prebiotic Origin

In an investigation into the production of AEG by cyanobacteria, researchers found that various strains produced AEG at concentrations ranging from undetectable levels to 34 µg/g. This study supports the hypothesis that AEG may represent an ancient biochemical feature crucial for early life forms .

Comparative Analysis Table

| Property | This compound (AEG) | Peptide Nucleic Acids (PNAs) |

|---|---|---|

| Structure | Glycine derivative with two aminoethyl groups | Synthetic analogs of DNA/RNA |

| Stability | High resistance to enzymatic degradation | High stability due to peptide-like backbone |

| Binding Mechanism | Watson-Crick base pairing | Watson-Crick base pairing |

| Applications | Gene therapy, biosensors | Gene targeting, antisense therapy |

Propiedades

IUPAC Name |

2-[bis(2-aminoethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2/c7-1-3-9(4-2-8)5-6(10)11/h1-5,7-8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQYOENNVQBCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN)CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573622 | |

| Record name | N,N-Bis(2-aminoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-20-7 | |

| Record name | N,N-Bis(2-aminoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.